
Indole-4-boronic acid pinacol ester
Overview
Description
Indole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-4-boronic acid pinacol ester typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
Indole-4-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction, a method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid moiety allows for the transmetalation process, which is crucial in this coupling reaction .
Functionalization of Indoles
The compound serves as a versatile building block for the functionalization of indoles. Various synthetic pathways have been developed to incorporate this compound into more complex structures, enhancing its utility in creating diverse chemical entities .
Biological Applications
Biological Activity and Mechanisms
While specific biological activities of this compound are not extensively documented, boronic esters are known to interact with biological molecules. They can modify biomolecules, which aids in studying biological pathways and mechanisms. For instance, indole derivatives have been associated with various biological activities, including inhibition of enzymes and receptor interactions .
Potential Therapeutic Uses
this compound may hold promise in medicinal chemistry due to its structural attributes that facilitate interactions with biological targets. Research has indicated that indole derivatives can act as inhibitors for several biological pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders .
Case Study 1: Indole Derivatives as Affinity Probes
A study highlighted the use of substituted indoles as affinity probes for the 5-hydroxytryptamine receptor, demonstrating their potential role in drug discovery and development . The incorporation of boronic acids into these structures can enhance their binding affinity and selectivity.
Case Study 2: C-H Borylation Techniques
Research has also focused on developing efficient methodologies for C-H borylation of indoles using iridium-catalyzed processes. These techniques enable selective borylation at remote sites on the indole structure, showcasing the versatility of this compound in synthetic applications .
Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenylboronic Acid Pinacol Ester | Boronic Ester | Commonly used in organic synthesis |
Methylboronic Acid Pinacol Ester | Boronic Ester | Simpler structure; less steric hindrance |
1-Boc-Indole-4-Boronic Acid | Indole Derivative | Lacks hexahydro structure; different reactivity |
The comparison illustrates that while many boronic esters exist, the unique combination of characteristics in this compound enhances its application scope compared to simpler boronic acids.
Mechanism of Action
The mechanism of action of Indole-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming reversible covalent bonds. This property makes the compound useful in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 4-aminophenylboronic acid pinacol ester
Uniqueness
Indole-4-boronic acid pinacol ester is unique due to the presence of the indole moiety, which imparts additional electronic and steric properties to the compound. This makes it more versatile in various chemical reactions and applications compared to other boronic acid derivatives .
Biological Activity
Indole-4-boronic acid pinacol ester is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C14H18BNO2
- Molecular Weight : 243.109 g/mol
- CAS Number : 388116-27-6
The compound features a boronic acid moiety, which is crucial for various chemical transformations, particularly in organic synthesis. The presence of the pinacol ester enhances its stability and reactivity, making it suitable for applications in medicinal chemistry.
This compound and similar boronic compounds have been shown to interact with biological molecules, particularly enzymes. Their mechanism of action often involves:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for various proteases, including those involved in cancer progression.
- Mimicking Biological Molecules : They can mimic certain antibodies or biomolecules, aiding in the development of targeted therapies.
Therapeutic Applications
Research indicates that boronic acids and their derivatives are being explored for their potential in treating several types of cancer, including:
- Multiple Myeloma
- Prostate Cancer
- Breast Cancer
- Lung Cancer
- Cervical Cancer
- Colon Cancer
Boronic acid derivatives have been integrated into drug designs due to their low toxicity and ability to selectively target tumor cells while minimizing side effects .
1. Boronic Acid as Cancer Therapeutics
A review highlighted that boronic acids have been developed into five FDA-approved drugs for cancer treatment. These drugs leverage the unique properties of boron to inhibit proteasome activity, which is crucial in cancer cell survival and proliferation .
Table 1: Comparison of Boronic Acid Drugs
Drug Name | Indication | Mechanism of Action |
---|---|---|
Bortezomib | Multiple Myeloma | Proteasome inhibitor |
Ixazomib | Multiple Myeloma | Oral proteasome inhibitor |
Carfilzomib | Multiple Myeloma | Irreversible proteasome inhibitor |
2. Synthesis and Reactivity Studies
Research has demonstrated the utility of this compound in organic synthesis through reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in complex molecules, showcasing the compound's versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing indole-4-boronic acid pinacol ester, and how do reaction conditions influence yield?
this compound is typically synthesized via transition-metal-catalyzed borylation or decarboxylative borylation. For example, photoinduced decarboxylative borylation of carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light enables boronic ester formation without metal catalysts . Alternatively, Miyaura borylation using palladium catalysts with diboron reagents (e.g., B₂pin₂) is a robust method for aryl halide substrates . Key factors include solvent choice (amide solvents for radical pathways, 1,4-dioxane/water for cross-coupling), temperature (room temperature to 80°C), and stoichiometry of the diboron reagent. Purification often involves chromatography or diethanolamine adduct formation to isolate zwitterionic intermediates .
Q. How can researchers assess the stability and solubility of this compound under different experimental conditions?
Stability and solubility are critical for handling. Pinacol boronic esters generally exhibit improved solubility in organic solvents (e.g., chloroform, ethers) compared to free boronic acids. For indole derivatives, solubility in polar aprotic solvents like DMF or THF is typical . Stability tests should include monitoring hydrolysis under aqueous or acidic conditions (e.g., pH 7.27 buffers with H₂O₂, tracked via UV-vis spectroscopy at 405 nm) . For long-term storage, anhydrous conditions and inert atmospheres are recommended to prevent protodeboronation or oxidation.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Chromatography (silica gel, eluting with hexane/ethyl acetate) is standard. For challenging separations, derivatization with diethanolamine (DEA) forms insoluble zwitterionic adducts, enabling filtration-based purification. Subsequent acid hydrolysis (e.g., HCl) regenerates the boronic ester . Precipitation methods using antisolvents (e.g., pentane) or recrystallization from ethanol/water mixtures are also effective for high-purity isolation.
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what side reactions should be mitigated?
This compound serves as a key substrate in Suzuki-Miyaura couplings for synthesizing biaryl or heteroaryl indole derivatives. Critical parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl-aryl couplings .
- Base optimization : Cs₂CO₃ or Na₂CO₃ in dioxane/water mixtures (80–110°C) enhances transmetalation .
- Side reactions : Protodeboronation under acidic conditions or oxidative side reactions with residual peroxides. Use of radical scavengers (e.g., BHT) and strict oxygen exclusion mitigates these issues .
Q. What mechanistic insights explain the reactivity of this compound in radical chain reactions?
Radical pathways involve boryl radical intermediates generated via photoinitiation or hydrogen abstraction. For example, in copper-mediated ¹⁸F-fluorination, the boronic ester undergoes single-electron transfer (SET) with Cu(II) species, forming aryl radicals that trap ¹⁸F⁻. Reaction kinetics and selectivity depend on solvent polarity (DMF > MeCN) and eluent additives (DMAPOTf) to stabilize intermediates . Monitoring via ¹¹B NMR reveals transient borinic ester formation during allylboration .
Q. How can researchers address challenges in functionalizing this compound with nitrogen- or sulfur-containing groups?
Heteroatom introduction (e.g., amines, thiols) is complicated by catalyst poisoning. For α-amino derivatives, use of Boc-protected intermediates (e.g., tert-butyl carbamate) prevents coordination issues during hydrogenation . Thiophene-boronic ester functionalization requires alternative strategies, such as radical thiol-ene reactions or Mitsunobu couplings, to bypass incompatible catalytic hydrogenation conditions .
Q. Methodological Notes
- Kinetic Studies : Use UV-vis spectroscopy (290–405 nm) to track H₂O₂-mediated oxidation or coupling reactions .
- Computational Modeling : LogP calculations (e.g., XLOGP3 = 2.34) predict solubility and guide solvent selection .
- Troubleshooting : If cross-coupling fails, verify boronic ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol esters) and test for hydrolysis byproducts .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIXBBEUHMLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462343 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388116-27-6 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.